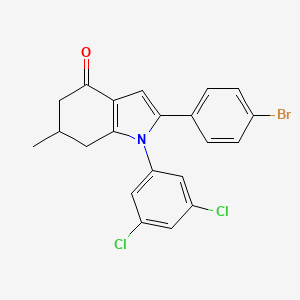

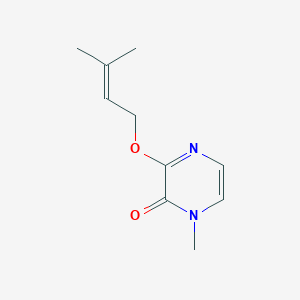

![molecular formula C8H6BrN3O2 B2582351 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1820704-94-6](/img/structure/B2582351.png)

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains two nitrogen atoms in its pyrazine ring. It is used in the synthesis of various pharmaceutical compounds and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives are recognized for their diverse pharmacological properties. Research has highlighted the significance of pyrazine compounds in developing drugs with various therapeutic effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatments for arteriosclerosis among others. This broad spectrum of activity stems from the structural diversity and chemical functionality of pyrazine derivatives, which enable them to interact with multiple biological targets. The increasing interest in these compounds among researchers is driven by their potential to serve as active pharmacological agents in developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Emerging Technologies in Pyrazine Synthesis

The synthesis of pyrazine derivatives has also seen advancements through emerging technologies. For example, ultrasound technology has been utilized to promote the formation of pyrazines in the Maillard reaction, an important chemical process in food science that synthesizes pyrazines, contributing to the flavor profile of food products. This approach, along with others like high-pressure processing and the use of phenolic compounds, illustrates the versatility and adaptability of pyrazine synthesis methods in both food industry and chemical research (Yu et al., 2021).

Pyrazine Derivatives in Energetic Materials

Another significant application of pyrazine derivatives is in the development of high-energy density materials (HEDMs). These compounds have been explored for their potential in energetic materials, demonstrating properties such as improved burning rates and reduced sensitivity in explosives. The exploration into azine energetic compounds, including pyrazine derivatives, is aimed at enhancing the performance and safety of propellants and explosives, showcasing the compound class's relevance beyond pharmacology and into materials science (Yongjin & Shuhong, 2019).

Eigenschaften

IUPAC Name |

4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSBANFEFKALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)

![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2582284.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)

![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)